molecular formula C17H16N4OS B2505461 N-(1-(thiazol-2-yl)pyrrolidin-3-yl)quinoline-2-carboxamide CAS No. 1797320-88-7

N-(1-(thiazol-2-yl)pyrrolidin-3-yl)quinoline-2-carboxamide

Cat. No. B2505461
CAS RN: 1797320-88-7
M. Wt: 324.4
InChI Key: QQVQSJMMKIZOHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(1-(thiazol-2-yl)pyrrolidin-3-yl)quinoline-2-carboxamide” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a thiazole ring, which is a five-membered ring containing one sulfur and one nitrogen atom .


Synthesis Analysis

The synthesis of compounds containing a pyrrolidine ring can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The synthesis of thiazole-based pyrrolidinones has been reported in the literature .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The pyrrolidine ring is characterized by sp3-hybridization, which contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space .


Chemical Reactions Analysis

The thiazole ring can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . The insertion of different groups in the pyrrolidine ring can result in different biological activities .

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives, which include our compound of interest, have been found to exhibit antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Analgesic Activity

Compounds related to the thiazole ring have been found to act as analgesics . Analgesics are medicines that are used to relieve pain. They work by blocking pain signals to the brain or interfering with the brain’s interpretation of the signals.

Anti-inflammatory Activity

Thiazole derivatives have also been found to exhibit anti-inflammatory activity . Anti-inflammatory drugs are used to treat inflammation, a condition that can lead to pain, discomfort, and tissue damage.

Antimicrobial Activity

Thiazole compounds have been found to possess antimicrobial properties . Antimicrobial substances offer a defense against harmful microorganisms, including bacteria and fungi.

Antiviral Activity

Thiazole derivatives have been found to exhibit antiviral activity . Antiviral drugs are a class of medication used specifically for treating viral infections.

Antitumor or Cytotoxic Activity

Thiazole derivatives have been found to exhibit antitumor or cytotoxic activity . These compounds can inhibit the growth of tumors and can kill cells, making them useful in cancer treatment .

Future Directions

The pyrrolidine ring is a versatile scaffold for the design of new compounds with different biological profiles . Thiazole derivatives also have diverse biological activities, indicating their potential for the development of various drugs and biologically active agents . Therefore, “N-(1-(thiazol-2-yl)pyrrolidin-3-yl)quinoline-2-carboxamide” and similar compounds could be of interest in future drug discovery efforts.

properties

IUPAC Name

N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4OS/c22-16(15-6-5-12-3-1-2-4-14(12)20-15)19-13-7-9-21(11-13)17-18-8-10-23-17/h1-6,8,10,13H,7,9,11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQVQSJMMKIZOHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C2=NC3=CC=CC=C3C=C2)C4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(thiazol-2-yl)pyrrolidin-3-yl)quinoline-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.